![molecular formula C24H25ClN4O B12202803 5-tert-butyl-3-(4-chlorophenyl)-N-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12202803.png)
5-tert-butyl-3-(4-chlorophenyl)-N-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
5-tert-butyl-3-(4-chlorophenyl)-N-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the class of phenylpyrazoles. These compounds are characterized by a pyrazole ring bound to a phenyl group. This specific compound is notable for its unique structure, which includes tert-butyl, chlorophenyl, methoxyphenyl, and methylpyrazolo groups.
Preparation Methods
The synthesis of 5-tert-butyl-3-(4-chlorophenyl)-N-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactionsIndustrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Scientific Research Applications
Medicinal Chemistry
Antimycobacterial Activity
Research has demonstrated that pyrazolo[1,5-a]pyrimidines, including derivatives like 5-tert-butyl-3-(4-chlorophenyl)-N-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine, exhibit potent inhibitory effects on mycobacterial ATP synthase. This makes them promising candidates for the treatment of tuberculosis caused by Mycobacterium tuberculosis (M.tb) . Structure-activity relationship (SAR) studies have identified key modifications that enhance their efficacy against M.tb, highlighting the potential of this compound as a lead structure for developing new antitubercular agents.
Antimalarial Properties
Another significant application is in the development of antimalarial drugs. Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and tested against Plasmodium falciparum, with several compounds showing notable activity. The inhibition of dihydroorotate dehydrogenase (PfDHODH), an essential enzyme in the pyrimidine biosynthesis pathway of the malaria parasite, has been identified as a critical mechanism for their action . This suggests that compounds like this compound could contribute to new therapeutic strategies against malaria.
Anticancer Activity
The anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives has also been explored. Studies indicate that modifications at various positions on the pyrazolo ring can yield compounds with significant inhibitory effects on cancer cell lines. For instance, certain derivatives have shown dual inhibition of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are crucial targets in cancer therapy . The compound's ability to induce apoptosis and inhibit cell migration further underscores its potential as an anticancer agent.
Chemical Synthesis and Structural Insights
Synthesis Techniques
The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis and solvent-free conditions that enhance yield and purity . These methods not only streamline the production process but also reduce environmental impact by minimizing solvent use.
Structural Characterization
The crystal structure analysis of similar pyrazolo[1,5-a]pyrimidine derivatives reveals essential insights into their molecular geometry and electronic properties. For example, the centrosymmetric nature of these compounds suggests specific interactions that can influence their biological activity . Understanding these structural characteristics is crucial for optimizing drug design.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar compounds to 5-tert-butyl-3-(4-chlorophenyl)-N-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine include other phenylpyrazoles and pyrazolopyrimidines. These compounds share structural similarities but may differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific combination of tert-butyl, chlorophenyl, methoxyphenyl, and methylpyrazolo groups, which confer distinct chemical and biological properties .
Biological Activity
The compound 5-tert-butyl-3-(4-chlorophenyl)-N-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine belongs to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The structure of this compound features a pyrazolo[1,5-a]pyrimidine core with specific substituents that enhance its biological activity. The presence of the tert-butyl group and the 4-chlorophenyl and 3-methoxyphenyl moieties are significant in modulating its interaction with biological targets.
1. Antimycobacterial Activity
Research has indicated that pyrazolo[1,5-a]pyrimidines are potent inhibitors of Mycobacterium tuberculosis (M.tb) ATP synthase, making them promising candidates for tuberculosis treatment. The compound has shown significant in vitro activity against M.tb, with structure-activity relationship (SAR) studies revealing that specific substitutions can enhance efficacy. For instance:
- A series of analogues were synthesized and tested, with some exhibiting low cytotoxicity and promising antitubercular activity within macrophages .
- The mechanism of action is believed to involve interference with cellular energy metabolism rather than traditional cell-wall targeting mechanisms .
2. Anticancer Activity
The anticancer potential of pyrazolo[1,5-a]pyrimidines has been explored extensively. In vitro studies have demonstrated that this compound can inhibit tumor growth in various cancer cell lines:
- In a study involving MDA-MB-231 (human breast cancer) cells, the compound was assessed for growth inhibition using MTT assays. While initial results indicated no significant activity against this specific cell line, further modifications of the pyrazolo scaffold led to enhanced anticancer properties .
- Other derivatives within this class have shown dual inhibitory effects on EGFR and VGFR2 pathways, suggesting a multitarget approach in cancer therapy .
The biological activity is primarily attributed to the compound's ability to bind to specific molecular targets involved in critical pathways such as:
- ATP synthesis inhibition in mycobacteria.
- Cell cycle modulation leading to apoptosis in cancer cells. For instance, exposure to certain derivatives resulted in significant alterations in cell cycle distribution, indicating potential as an anticancer agent .
Table 1: Summary of Biological Activities
Properties
Molecular Formula |
C24H25ClN4O |
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Molecular Weight |
420.9 g/mol |
IUPAC Name |
5-tert-butyl-3-(4-chlorophenyl)-N-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C24H25ClN4O/c1-15-22(16-9-11-17(25)12-10-16)23-27-20(24(2,3)4)14-21(29(23)28-15)26-18-7-6-8-19(13-18)30-5/h6-14,26H,1-5H3 |
InChI Key |
YYUWEQJTHCZMCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)NC4=CC(=CC=C4)OC |
Origin of Product |
United States |
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